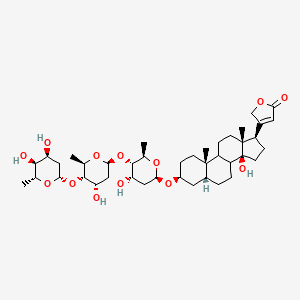
Diisopropyl xanthogen disulfide
Vue d'ensemble
Description
Diisopropyl xanthogen disulfide is a chemical compound with the CAS Number: 105-65-7 . It is also known by various other names such as isopropylxanthic disulfide, Diproxid, Diproxide, and Diisopropylxanthogen . It is used as a superaccelerator for natural rubber and latex, styrene-butadiene rubber and latex, nitrile butadiene rubber, and recycled rubber . It can also be used as a neoprene rubber modifier and an insoluble sulfur stabilizer .
Synthesis Analysis
The synthesis of Diisopropyl xanthogen disulfide involves a two-step method. The first step involves the synthesis of isopropyl xanthates, followed by oxidation preparation curing diisopropyl xanthan .Molecular Structure Analysis
The molecular formula of Diisopropyl xanthogen disulfide is C8H14O2S4 . It has a molecular weight of 238.33 .Chemical Reactions Analysis
Diisopropyl xanthogen disulfide is involved in various chemical reactions. For instance, it is used in the synthesis of sulfur heterocycles . It also plays a role in the crosslinking reaction mechanism of bromobutyl elastomer for medical device applications .Physical And Chemical Properties Analysis
Diisopropyl xanthogen disulfide is a solid at room temperature . It has a density of 1.275±0.06 g/cm3 (Predicted), a melting point of 54-56°C (lit.), and a boiling point of 316.5±25.0 °C (Predicted) . It is insoluble in water but soluble in ethanol, acetone, benzene, gasoline, and other organic solvents .Applications De Recherche Scientifique
Electrode Material for Rechargeable Batteries
Diisopropyl xanthogen polysulfide (DIXPS) has been identified as a novel cathode material for lithium batteries, demonstrating high electrochemical utilization and prolonged cycling stability. Its application extends to high-energy-density batteries, with its synthesis from sustainable materials like sugar and alcohol underlining its practical viability and environmental friendliness. The ability to pair DIXPS with alternative metal anodes, such as sodium, further showcases its broad applicability in the battery industry (Bhargav & Manthiram, 2020).
Medical Device Applications
The crosslinking reaction mechanism of Diisopropyl xanthogen polysulfide in bromobutyl elastomer compositions for sealing medical devices has been explored. This study provides insights into the chemical reactions involved during the curing process, highlighting the potential of Diisopropyl xanthogen polysulfide in enhancing the performance and reliability of medical devices (Ohbi et al., 2008).
Safety and Hazards
Mécanisme D'action
Isopropylxanthic disulfide, also known as Diproxide, Diisopropyl xanthogen disulfide, or Diproxid, is a chemical compound with the molecular formula C8H14O2S4 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound interacts with its targets through the transfer of a sulfur atom from the xanthic disulfide group to the desired substrate, resulting in the formation of the desired product .
Biochemical Pathways
It is known that disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins .
Pharmacokinetics
It is known that the compound is slightly soluble in ethanol, acetone, benzene, and gasoline . This solubility profile may impact the bioavailability of the compound.
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of Isopropylxanthic disulfide can be influenced by various environmental factors. Furthermore, the compound should be stored in a cool, dry place to maintain its stability .
Propriétés
IUPAC Name |
O-propan-2-yl (propan-2-yloxycarbothioyldisulfanyl)methanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S4/c1-5(2)9-7(11)13-14-8(12)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWQICJTBOCQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)SSC(=S)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871588 | |
| Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl xanthogen disulfide | |
CAS RN |
105-65-7 | |
| Record name | Diisopropylxanthogen disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl xanthogen disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diproxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diproxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIISOPROPYL XANTHOGEN DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBY6YAH96E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















